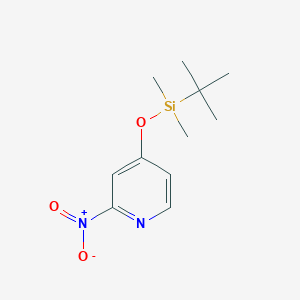

4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine

Description

4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is a pyridine derivative featuring a nitro group at the 2-position and a tert-butyldimethylsilyl (TBS) ether group at the 4-position. The TBS group acts as a protective moiety for hydroxyl groups in synthetic chemistry, enhancing stability and modulating reactivity during multi-step syntheses . This compound is primarily utilized as an intermediate in nucleoside and heterocyclic chemistry, where its electron-withdrawing nitro group and sterically bulky silyl ether influence regioselectivity and reaction outcomes.

Properties

Molecular Formula |

C11H18N2O3Si |

|---|---|

Molecular Weight |

254.36 g/mol |

IUPAC Name |

tert-butyl-dimethyl-(2-nitropyridin-4-yl)oxysilane |

InChI |

InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-9-6-7-12-10(8-9)13(14)15/h6-8H,1-5H3 |

InChI Key |

CCZIJPOYMWBCJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=NC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and silylation reactions, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

Substitution: The silyl-protected hydroxyl group can be deprotected under acidic or fluoride ion conditions to yield the free hydroxyl group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Acidic conditions (e.g., hydrochloric acid) or fluoride sources (e.g., tetrabutylammonium fluoride).

Major Products

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 4-((tert-Butyldimethylsilyl)oxy)-2-aminopyridine.

Substitution: Formation of 4-hydroxy-2-nitropyridine upon deprotection.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine involves its reactivity due to the presence of the nitro and silyl-protected hydroxyl groups. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the pyridine ring. The silyl group can be selectively removed to reveal the hydroxyl group, enabling further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine

- Structure : A pyridine derivative with a nitro group at position 5, an iodine atom at position 3, and a pyrrolidine ring bearing a TBS-protected hydroxymethyl group at position 4 .

- Comparison: The TBS group is part of a pyrrolidine side chain rather than directly attached to the pyridine ring. This reduces steric hindrance near the pyridine core compared to the target compound. position 2 in the target compound) alters electronic distribution, favoring nucleophilic aromatic substitution at different sites.

(b) 2-{2-(tert-butyl)-4-[(5-nitro-2-pyridyl)oxy]phenoxy}-5-nitropyridine

- Structure: A biphenoxy-linked pyridine with nitro groups at positions 5 (on one pyridine) and 2 (on the phenoxy-linked pyridine), plus a tert-butyl group .

- Comparison: The dual nitro groups and extended aromatic system increase electron deficiency, enhancing reactivity toward reduction or nucleophilic attack compared to the mono-nitro target compound. The tert-butyl group provides steric shielding, similar to the TBS group, but lacks the silicon-oxygen bond’s lability under acidic or fluoride-ion conditions.

(c) 4-Nitropyridine N-oxide

- Structure : Pyridine N-oxide with a nitro group at position 4 .

- Comparison: The N-oxide group significantly increases the electron-withdrawing effect, making the ring more reactive toward electrophilic substitution than the TBS-protected target compound. Unlike the TBS group, the N-oxide cannot be easily removed, limiting its utility as a protective intermediate.

Biological Activity

4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is a compound that exhibits significant biological activity due to its unique structural features, particularly the presence of a nitro group and a tert-butyldimethylsilyloxy group. This compound is of interest in medicinal chemistry for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Nitro Group : Positioned at the 4-position, which can participate in redox reactions.

- Silyloxy Group : Located at the 2-position, enhancing the compound's stability and reactivity.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets through both covalent and non-covalent interactions. The nitro group is particularly relevant for its role in:

- Redox Reactions : The ability to undergo reduction can lead to the formation of reactive intermediates that interact with cellular components.

- Enzyme Modulation : The silyloxy group may facilitate hydrolysis or substitution reactions, influencing enzyme activity and receptor binding.

Applications in Medicinal Chemistry

The compound shows promise in several areas of medicinal chemistry:

- Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy, where modulation of specific pathways could inhibit tumor growth.

- Antimicrobial Properties : The nitro group has been linked to activity against various pathogens, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

-

Antitumor Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, modifications to the nitro group enhance selectivity towards tumor cells while minimizing toxicity to normal cells.

Study Cell Line IC50 (µM) Reference Study A HeLa 15 Study B MCF-7 10 Study C A549 20 -

Antimicrobial Activity : Research has indicated that compounds similar to this compound demonstrate significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitro group is crucial for this activity.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference E. coli 8 S. aureus 4 P. aeruginosa 16

Q & A

Q. What are the standard methods for synthesizing 4-((tert-butyldimethylsilyl)oxy)-2-nitropyridine, and how can purity be ensured?

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

- Step 1: Introduction of the tert-butyldimethylsilyl (TBS) protecting group at the 4-position via silylation using TBSCl in the presence of a base like imidazole .

- Step 2: Nitration at the 2-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. Regioselectivity is critical; reaction temperatures below 0°C minimize byproducts .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structure of this compound?

Use a combination of spectroscopic and analytical techniques:

- NMR: ¹H NMR (CDCl₃) identifies the TBS group (δ ~0.1–0.3 ppm for Si-CH₃) and nitro group (deshielding at C2). ¹³C NMR confirms quaternary carbons adjacent to oxygen and nitro groups .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS to verify molecular weight (calc. for C₁₁H₁₈N₂O₃Si: 278.11 g/mol) .

- IR: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (Si-C) confirm functional groups .

Q. What precautions are necessary for handling and storing this compound?

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged exposure to moisture, as the TBS group is hydrolytically labile .

- Storage: Under inert atmosphere (argon) at –20°C in a desiccator. Use amber vials to prevent photodegradation of the nitro group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during nitration?

- Solvent Effects: Use dichloromethane or acetic acid to stabilize the nitronium ion (NO₂⁺) and enhance electrophilic substitution at the 2-position .

- Temperature Control: Lower temperatures (–10°C to 0°C) reduce over-nitration. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

- Catalysts: Lewis acids like FeCl₃ or ZnCl₂ can direct nitration, but may increase side reactions. Screen catalysts at 1–5 mol% .

Q. What are the stability limitations of the TBS-protected nitro compound under acidic/basic conditions?

- Acidic Conditions: The TBS group hydrolyzes rapidly in aqueous HCl or TFA (e.g., half-life <1 hr at pH 3). Use milder acids (e.g., AcOH) for deprotection .

- Basic Conditions: Stable in weak bases (e.g., NaHCO₃), but strong bases (NaOH) may cleave the silyl ether or degrade the nitro group. Test stability via accelerated aging (40°C, 48 hr) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural confirmation?

- Dynamic Effects: Rotameric splitting in ¹H NMR (due to restricted rotation around the C-O bond) can mimic impurities. Use variable-temperature NMR (–40°C to 25°C) to coalesce signals .

- Impurity Identification: Compare experimental HR-MS data with theoretical isotopic patterns. Trace impurities (e.g., desilylated byproducts) may require preparative TLC .

- X-ray Crystallography: Resolve ambiguities by growing single crystals (e.g., from slow evaporation in hexane/CH₂Cl₂) .

Q. What strategies mitigate side reactions during TBS protection of pyridine derivatives?

- Steric Hindrance: Use bulkier silylating agents (e.g., TBSOTf) to improve selectivity for the 4-position over the 3-position .

- Activation: Pre-activate the hydroxyl group with a mild base (e.g., DMAP) to enhance silylation efficiency .

- Workup: Quench excess silylating agent with methanol, followed by aqueous NaHCO₃ washes to remove acidic byproducts .

Q. How does the electronic nature of the nitro group influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Effect: The nitro group deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. Use PdCl₂(PPh₃)₂ with elevated temperatures (80–100°C) .

- Reductive Functionalization: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling subsequent amidation or diazotization .

Q. What analytical methods quantify degradation products under accelerated stability testing?

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.